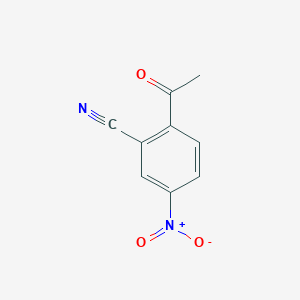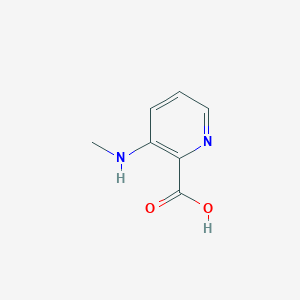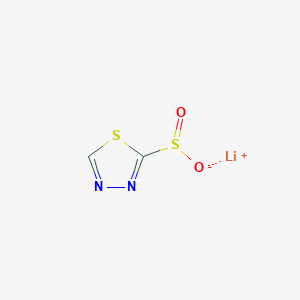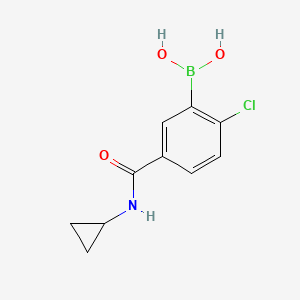
Methyl4-hydroxyisoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-hydroxyisoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including Methyl4-hydroxyisoxazole-3-carboxylate, can be achieved through various methods. One common approach involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .
Industrial Production Methods: Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions: Methyl4-hydroxyisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization can produce isoxazoles .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazoles include n-BuLi, molecular iodine, hydroxylamine, and CuCl. Reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions are typically 3-substituted and 3,5-disubstituted isoxazoles, which can be synthesized in good yields under mild conditions .
Aplicaciones Científicas De Investigación
Methyl4-hydroxyisoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, isoxazoles are known for their antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . Additionally, isoxazoles have applications in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Methyl4-hydroxyisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit enzymes such as L-lactate dehydrogenase, which plays a role in various biological processes . The exact mechanism of action may vary depending on the specific isoxazole derivative and its target.
Comparación Con Compuestos Similares
Methyl4-hydroxyisoxazole-3-carboxylate can be compared with other similar compounds, such as thiazoles, oxadiazoles, and isothiazoles. These compounds share similar structural features and biological activities but differ in their chemical properties and reactivity . Isoxazoles are unique due to the presence of the labile N–O bond in the isoxazole ring, which allows for various transformations and the synthesis of diverse derivatives .
List of Similar Compounds:- Thiazoles
- Oxadiazoles
- Isothiazoles
This compound stands out due to its specific chemical structure and the wide range of biological activities it exhibits, making it a valuable compound in scientific research and drug development .
Propiedades
Fórmula molecular |
C5H5NO4 |
|---|---|
Peso molecular |
143.10 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-10-6-4/h2,7H,1H3 |
Clave InChI |
OHHYBTSQASUGRL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)













